Cas no 1352912-46-9 (2-Chlorobenzo[d]oxazol-5-amine)
![2-Chlorobenzo[d]oxazol-5-amine structure](https://www.kuujia.com/scimg/cas/1352912-46-9x500.png)
2-Chlorobenzo[d]oxazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 2-Chlorobenzo[d]oxazol-5-amine
- 2-chloro-1,3-benzoxazol-5-amine
- A927708
- CEC91246
- 1352912-46-9
-
- Inchi: InChI=1S/C7H5ClN2O/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H,9H2
- InChI Key: CIXLYYSHJSGTHD-UHFFFAOYSA-N
- SMILES: NC1=CC=C(OC(Cl)=N2)C2=C1
Computed Properties
- Exact Mass: 168.0090405g/mol
- Monoisotopic Mass: 168.0090405g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52Ų
- XLogP3: 2.5
2-Chlorobenzo[d]oxazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM156068-1g |
2-chlorobenzo[d]oxazol-5-amine |
1352912-46-9 | 95% | 1g |
$*** | 2023-03-31 | |
Chemenu | CM156068-25g |
2-chlorobenzo[d]oxazol-5-amine |
1352912-46-9 | 95% | 25g |
$2571 | 2021-06-08 | |
Chemenu | CM156068-5g |
2-chlorobenzo[d]oxazol-5-amine |
1352912-46-9 | 95% | 5g |
$972 | 2021-06-08 | |
Ambeed | A852526-1g |
2-Chlorobenzo[d]oxazol-5-amine |
1352912-46-9 | 95% | 1g |
$427.0 | 2024-04-24 | |
Alichem | A081000555-25g |
5-Amino-2-chlorobenzo[d]oxazole |
1352912-46-9 | 98% | 25g |
$22,112.43 | 2022-04-03 | |
Chemenu | CM156068-1g |
2-chlorobenzo[d]oxazol-5-amine |
1352912-46-9 | 95% | 1g |
$396 | 2021-06-08 | |
Alichem | A081000555-250mg |
5-Amino-2-chlorobenzo[d]oxazole |
1352912-46-9 | 98% | 250mg |
$2,242.64 | 2022-04-03 | |
Chemenu | CM156068-10g |
2-chlorobenzo[d]oxazol-5-amine |
1352912-46-9 | 95% | 10g |
$1460 | 2021-06-08 |
2-Chlorobenzo[d]oxazol-5-amine Related Literature
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Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
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Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
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Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
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Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
Additional information on 2-Chlorobenzo[d]oxazol-5-amine
Recent Advances in the Study of 2-Chlorobenzo[d]oxazol-5-amine (CAS: 1352912-46-9): A Comprehensive Research Brief
The compound 2-Chlorobenzo[d]oxazol-5-amine (CAS: 1352912-46-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential. The insights provided here are based on peer-reviewed studies and industry reports published within the last two years.
Recent studies have highlighted the role of 2-Chlorobenzo[d]oxazol-5-amine as a key intermediate in the synthesis of heterocyclic compounds with diverse pharmacological properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel kinase inhibitors, which show promise in targeting cancer-related pathways. The compound's unique structural features, including the chloro and amino substituents, contribute to its reactivity and binding affinity.
In addition to its synthetic applications, 2-Chlorobenzo[d]oxazol-5-amine has been investigated for its direct biological effects. A recent in vitro study revealed its moderate inhibitory activity against certain inflammatory markers, suggesting potential applications in anti-inflammatory drug development. However, further in vivo studies are required to validate these findings and assess the compound's safety profile.
The synthesis of 2-Chlorobenzo[d]oxazol-5-amine has also seen methodological advancements. A 2024 report in Organic Letters described an optimized catalytic process that improves yield and reduces byproducts, making it more suitable for large-scale production. This development is particularly relevant for pharmaceutical companies looking to incorporate the compound into their drug pipelines.
Despite these promising findings, challenges remain. The compound's stability under physiological conditions and its pharmacokinetic properties are areas that require further investigation. Ongoing research is exploring derivatization strategies to enhance its bioavailability and reduce potential toxicity. Collaborative efforts between academic and industrial researchers are expected to accelerate progress in this domain.
In conclusion, 2-Chlorobenzo[d]oxazol-5-amine (CAS: 1352912-46-9) represents a versatile scaffold with significant potential in drug discovery. Its applications span from kinase inhibitors to anti-inflammatory agents, supported by recent synthetic and biological studies. Future research should focus on addressing its limitations and expanding its therapeutic repertoire, paving the way for novel treatments in oncology and inflammation-related disorders.
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